molecular formula C23H21N3O4 B5786382 N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methyl-1-naphthamide

N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methyl-1-naphthamide

Cat. No. B5786382
M. Wt: 403.4 g/mol
InChI Key: ZIALTGQUBZQCGP-UHFFFAOYSA-N
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Description

N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methyl-1-naphthamide, also known as DMOX, is a chemical compound that has gained significant attention in scientific research due to its potential as a therapeutic agent. DMOX is a member of the oxadiazole family, which has been shown to possess a wide range of biological activities, including anti-inflammatory, antimicrobial, and antitumor properties. In

Mechanism of Action

The mechanism of action of N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methyl-1-naphthamide is not fully understood. However, it has been proposed that N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methyl-1-naphthamide exerts its biological activities through the inhibition of various enzymes and signaling pathways. For example, N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methyl-1-naphthamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory prostaglandins. N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methyl-1-naphthamide has also been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor involved in the regulation of inflammatory and immune responses.
Biochemical and Physiological Effects:
N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methyl-1-naphthamide has been shown to possess a wide range of biochemical and physiological effects. It has been shown to inhibit the production of inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-alpha (TNF-α). N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methyl-1-naphthamide has also been shown to inhibit the proliferation of various cancer cell lines, including breast, lung, and colon cancer cells. In addition, N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methyl-1-naphthamide has been shown to possess antioxidant properties, which may contribute to its neuroprotective effects.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methyl-1-naphthamide is its broad spectrum of biological activities. This makes it a promising candidate for the development of novel therapeutic agents. In addition, N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methyl-1-naphthamide is relatively easy to synthesize and can be obtained in high yields. However, one of the limitations of N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methyl-1-naphthamide is its poor solubility in aqueous solutions, which may limit its use in certain biological assays.

Future Directions

There are several future directions for the research of N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methyl-1-naphthamide. One potential direction is the development of N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methyl-1-naphthamide-based fluorescent probes for bioimaging applications. Another potential direction is the investigation of N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methyl-1-naphthamide as a potential therapeutic agent for the treatment of neurodegenerative diseases. In addition, further studies are needed to elucidate the mechanism of action of N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methyl-1-naphthamide and to determine its potential as a therapeutic agent for various diseases.

Synthesis Methods

The synthesis of N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methyl-1-naphthamide involves the reaction of 3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole-5-carboxylic acid with N-methyl-1-naphthylamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC). The reaction is carried out in an organic solvent such as dichloromethane or dimethylformamide (DMF) under reflux conditions. After completion of the reaction, the product is isolated by filtration and recrystallization.

Scientific Research Applications

N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methyl-1-naphthamide has been extensively studied for its potential as a therapeutic agent in various scientific research fields. It has been shown to possess anti-inflammatory, antimicrobial, and antitumor properties. In addition, N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methyl-1-naphthamide has been investigated for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methyl-1-naphthamide has also been studied for its potential as a fluorescent probe in bioimaging applications.

properties

IUPAC Name

N-[[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-N-methylnaphthalene-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N3O4/c1-26(23(27)18-10-6-8-15-7-4-5-9-17(15)18)14-21-24-22(25-30-21)16-11-12-19(28-2)20(13-16)29-3/h4-13H,14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIALTGQUBZQCGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=NC(=NO1)C2=CC(=C(C=C2)OC)OC)C(=O)C3=CC=CC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methylnaphthalene-1-carboxamide

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